
Clevidipine
Overview
Description
Clevidipine is a dihydropyridine L-type calcium channel blocker that is highly selective for vascular smooth muscle. It is primarily used for the reduction of blood pressure when oral antihypertensive therapy is not feasible or desirable . This compound is administered intravenously and is known for its rapid onset and short duration of action .
Preparation Methods
Clevidipine is synthesized through a series of chemical reactions. One common method involves the Hantzsch reaction, where 2,3-dichlorobenzaldehyde, acetoacetate propionitrile ester, and 3-amino-2-methyl crotonate are mixed and reacted in a one-pot process . The key intermediate obtained from this reaction is then reacted with n-butyric acid chloromethyl ester to produce this compound butyrate . The crude product is further purified through recrystallization to achieve high purity .
Chemical Reactions Analysis
Clevidipine undergoes various chemical reactions, including hydrolysis and oxidation. It is rapidly hydrolyzed by esterases in the blood and extravascular tissues, resulting in the formation of inactive metabolites . The hydrolysis reaction is facilitated by the presence of ester bonds in the this compound molecule . Additionally, this compound can undergo oxidation reactions under certain conditions, leading to the formation of degradation products .
Scientific Research Applications
Clevidipine has several scientific research applications, particularly in the fields of medicine and pharmacology. It is used to manage acute hypertension in various clinical settings, including cardiac surgery, stroke, and other hypertensive emergencies . This compound’s ability to rapidly control blood pressure makes it valuable in perioperative care and critical care situations . Research has also explored its potential benefits in neurocritical care and its effects on vascular hypertrophy and dysfunction .
Mechanism of Action
Clevidipine exerts its effects by inhibiting the influx of extracellular calcium across the membranes of myocardial and vascular smooth muscle cells . This inhibition is achieved by deforming the calcium channel, interfering with ion-control gating mechanisms, and/or affecting the release of calcium from the sarcoplasmic reticulum . The resultant inhibition of the contractile processes leads to the dilation of coronary and systemic arteries, improving oxygen delivery to myocardial tissue .
Comparison with Similar Compounds
Clevidipine is often compared with other calcium channel blockers such as nicardipine, nifedipine, and amlodipine. Unlike these compounds, this compound is administered intravenously and has an ultra-short half-life due to rapid hydrolysis by esterases . This unique pharmacokinetic profile allows for precise control of blood pressure in acute settings . Nicardipine and nifedipine, while also effective in managing hypertension, have longer durations of action and different administration routes . This compound’s rapid onset and short duration make it particularly suitable for acute blood pressure management .
Biological Activity
Clevidipine is a novel intravenous dihydropyridine calcium channel blocker primarily used for the management of acute hypertension, especially in perioperative settings. It exhibits rapid onset and offset of action, allowing for precise titration of blood pressure (BP) levels. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, pharmacodynamics, safety profile, and efficacy based on diverse research findings.
Pharmacokinetics and Metabolism
This compound is characterized by its ultra-short half-life , which is approximately 1 minute due to rapid hydrolysis by esterases in the blood and extravascular tissues. The pharmacokinetic profile shows a triphasic elimination pattern, with the initial phase accounting for about 85-90% of the area under the concentration-time curve (AUC) .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Half-life (t1/2) | ~1 minute |
Volume of distribution | High |
Protein binding | >99.5% |
Primary metabolite | H152/81 |
The compound demonstrates linear pharmacokinetics across various species, including humans, dogs, and rats . Notably, the hydrolysis rate varies significantly depending on the biological matrix and the presence of pseudocholinesterase activity .
This compound lowers BP through arterial-specific peripheral vasodilation without causing adverse myocardial effects. By blocking L-type calcium channels, it effectively reduces systemic vascular resistance and cardiac workload .
Efficacy in Clinical Trials
The efficacy of this compound has been evaluated in several clinical trials, notably the ESCAPE-1 and ESCAPE-2 studies , which focused on preoperative and postoperative hypertension management in cardiac surgery patients.
Table 2: Efficacy Outcomes from ESCAPE Trials
Study | Population | Primary Endpoint | Treatment Success Rate |
---|---|---|---|
ESCAPE-1 | Preoperative patients (N=105) | SBP reduction ≥15% from baseline | 92.5% |
ESCAPE-2 | Postoperative patients (N=110) | SBP reduction ≥15% from baseline | Not specified |
In these studies, this compound demonstrated a rapid reduction in systolic BP, achieving treatment success within a median time of 6 minutes after initiation .
Safety Profile
The safety profile of this compound has been extensively assessed across multiple clinical trials. Common adverse events (AEs) reported include hypotension and headache; however, these were comparable to those observed with other antihypertensive agents like nitroglycerin and sodium nitroprusside .
Table 3: Common Adverse Events in Clinical Trials
Adverse Event | Incidence (%) |
---|---|
Hypotension | ~10% |
Headache | ~5.7% |
Nausea | <5% |
In the ECLIPSE trial , which compared this compound with other agents, there were no significant differences in serious AEs such as myocardial infarction or stroke between treatment groups .
Case Studies and Research Findings
Research has also utilized animal models to assess the biological activity of this compound. For instance, a study using profilin1 transgenic mice demonstrated that this compound effectively reduced phenylephrine-induced contractions in mesenteric arteries, indicating its potential utility in managing vascular reactivity .
Q & A
Basic Research Questions
Q. How should a randomized controlled trial (RCT) evaluating clevidipine’s efficacy in acute hypertensive emergencies be designed to ensure methodological rigor?
- Methodological Answer: A robust RCT design should include:
- Population : Patients with severe hypertension (SBP >180 mmHg) and comorbidities such as renal dysfunction or heart failure, as validated in the VELOCITY trial .
- Intervention : Titrated this compound infusion (e.g., starting at 2 mg/h, doubling every 3 minutes up to 32 mg/h) with predefined safety thresholds .
- Control : Standard antihypertensive agents (e.g., nicardipine) to compare time-to-target blood pressure (BP) .
- Outcomes : Primary endpoints like percentage of patients achieving the initial target BP range (ITR) within 30 minutes and incidence of hypotension .
- Statistical Power : Sample size calculations based on prior trials (e.g., 90% power to detect a 15% difference in ITR achievement) .
Q. What statistical methods are most appropriate for analyzing time-to-target BP data in this compound studies?
- Methodological Answer: Use Kaplan-Meier survival analysis to estimate median time-to-target BP, complemented by log-rank tests to compare treatment arms (e.g., this compound vs. nicardipine) . Cox proportional hazards models can adjust for covariates like baseline renal function . Sensitivity analyses should account for censored data (e.g., patients transitioning to oral therapy) .
Q. How can researchers ensure reproducibility when documenting this compound’s dosing protocols in experimental studies?
- Methodological Answer: Follow CONSORT guidelines for RCT reporting:
- Specify exact infusion rates, titration intervals, and maximum doses (e.g., 2–32 mg/h, adjusted every 3 minutes) .
- Detail preparation methods (e.g., lipid emulsion stability) and storage conditions .
- Include raw BP trajectory data in supplementary materials to enable independent validation .
Advanced Research Questions
Q. How can pharmacokinetic (PK) models account for arteriovenous concentration differences during prolonged this compound infusions?
- Methodological Answer: Employ compartmental PK modeling with arterial and venous sampling:
- Use non-linear mixed-effects modeling (e.g., NONMEM) to estimate clearance (CL) and volume of distribution (Vd) .
- Incorporate arteriovenous equilibrium time (e.g., 5–10 minutes post-infusion) to refine steady-state predictions .
- Validate models using bootstrap or visual predictive checks to ensure robustness in critically ill populations .
Q. What strategies resolve contradictions in this compound’s safety profiles across subgroups (e.g., renal dysfunction vs. heart failure)?
- Methodological Answer:
- Subgroup Analysis : Stratify safety outcomes (e.g., hypotension, tachycardia) by baseline renal function (eGFR) or cardiac ejection fraction, as done in VELOCITY subset analyses .
- Meta-Regression : Pool data from multiple trials (e.g., VELOCITY, ESCAPE) to identify confounders (e.g., concurrent diuretic use) .
- Bayesian Hierarchical Models : Quantify heterogeneity across studies and adjust for small-sample biases in rare adverse events .
Q. How should researchers design a blinded, protocolized trial comparing this compound and nicardipine in cerebrovascular disease (CVD) patients?
- Methodological Answer:
- Blinding : Use double-dummy techniques (e.g., placebo infusions mimicking both drugs) to minimize performance bias .
- Outcome Adjudication : Centralized BP monitoring with automated algorithms to reduce measurement variability .
- Endpoint Selection : Composite endpoints (e.g., BP control + neurological stability) to capture clinically meaningful effects .
- Power Calculation : Target a 20% reduction in time-to-target BP with 80% power, based on prior systematic reviews .
Q. Methodological Considerations for Data Contradictions
Q. How to address discrepancies in this compound’s efficacy between single-center vs. multicenter trials?
- Methodological Answer:
- Site-Level Random Effects : Use mixed-effects models to quantify variance attributable to center-specific protocols .
- Consistency Checks : Predefine standardized BP measurement techniques (e.g., arterial line vs. cuff) to minimize inter-site variability .
- Individual Participant Data (IPD) Meta-Analysis : Harmonize raw datasets across trials to detect subgroup-specific responses .
Q. What experimental frameworks improve external validity when extrapolating this compound’s perioperative data to non-surgical settings?
- Methodological Answer:
Properties
IUPAC Name |
5-O-(butanoyloxymethyl) 3-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2NO6/c1-5-7-15(25)29-10-30-21(27)17-12(3)24-11(2)16(20(26)28-4)18(17)13-8-6-9-14(22)19(13)23/h6,8-9,18,24H,5,7,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBZROQVTHLCDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6057661 | |
Record name | Clevidipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6057661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Possibly by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum, clevidipine inhibits the influx of extracellular calcium across both the myocardial and vascular smooth muscle cell membranes. The resultant inhibition of the contractile processes of the myocardial smooth muscle cells leads to dilation of the coronary and systemic arteries and improved oxygen delivery to the myocardial tissue. | |
Record name | Clevidipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04920 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
167221-71-8 | |
Record name | 3,5-Pyridinedicarboxylic acid, 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-, 3-methyl 5-[(1-oxobutoxy)methyl] ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=167221-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clevidipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04920 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Clevidipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6057661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CLEVIDIPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19O2GP3B7Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.